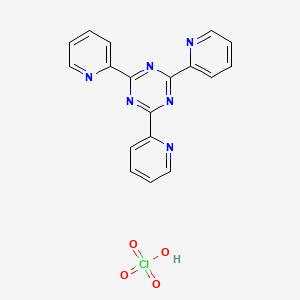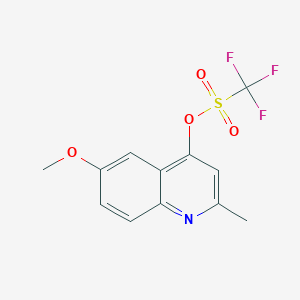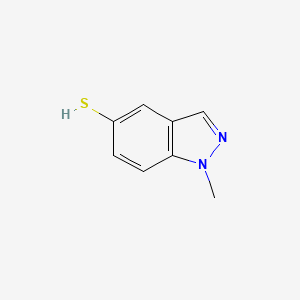
2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate is an organic compound with the molecular formula C18H13ClN6O4. It is a derivative of triazine and is known for its unique structural properties, which make it useful in various scientific applications. The compound is often used in coordination chemistry due to its ability to form stable complexes with metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate can be synthesized through the reaction of 2-pyridinecarboxaldehyde with cyanuric chloride in the presence of a base. The reaction typically occurs in a solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The pyridine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine rings.
Applications De Recherche Scientifique
2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic properties.
Biology: The compound is used in biochemical assays to detect metal ions in biological samples.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic metals.
Industry: It is used in the development of new materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate exerts its effects involves its ability to coordinate with metal ions. The triazine and pyridine rings provide multiple binding sites, allowing the compound to form stable complexes. These complexes can interact with various molecular targets and pathways, depending on the metal ion involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri(2-pyridyl)-1,3,5-triazine: Similar in structure but differs in the position of the pyridine rings.
2,4,6-Tri(4-pyridyl)-1,3,5-triazine: Another structural isomer with pyridine rings in different positions.
2,4,6-Tri(3-pyridyl)-1,3,5-triazine: Similar compound with pyridine rings in the 3-position.
Uniqueness
2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate is unique due to its specific arrangement of pyridine rings and the presence of the perchlorate group. This unique structure allows it to form highly stable complexes with metal ions, making it particularly useful in coordination chemistry and various scientific applications.
Propriétés
Numéro CAS |
63451-30-9 |
|---|---|
Formule moléculaire |
C18H13ClN6O4 |
Poids moléculaire |
412.8 g/mol |
Nom IUPAC |
perchloric acid;2,4,6-tripyridin-2-yl-1,3,5-triazine |
InChI |
InChI=1S/C18H12N6.ClHO4/c1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15;2-1(3,4)5/h1-12H;(H,2,3,4,5) |
Clé InChI |
PTLZEUPBWKXHDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4.OCl(=O)(=O)=O |
Numéros CAS associés |
3682-35-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine](/img/structure/B13943096.png)

![6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13943107.png)


![Benzyl 8-oxa-3-aza-bicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13943122.png)
![2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene](/img/structure/B13943127.png)

![3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13943141.png)
![3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13943147.png)


